molecular formula C11H10N4O B1381695 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone CAS No. 1858256-28-6

2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B1381695
CAS No.: 1858256-28-6
M. Wt: 214.22 g/mol
InChI Key: QABBFDPMMPHKCK-UHFFFAOYSA-N
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Description

2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone is a nitrogen-rich heterocyclic compound featuring an indole core substituted with a methyl group at the 2-position and an azidoacetyl moiety at the 3-position. Its molecular formula is C₁₁H₁₀N₄O, with a molecular weight of 214.23 g/mol . The azide group (-N₃) and indole scaffold make it a versatile intermediate in organic synthesis, particularly for click chemistry and bioactive molecule development.

Properties

IUPAC Name

2-azido-1-(2-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-7-11(10(16)6-13-15-12)8-4-2-3-5-9(8)14-7/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABBFDPMMPHKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with sodium azide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the azido group. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the azido group to an amine group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone exerts its effects involves its interaction with specific molecular targets. For example, its inhibitory activity against acetylcholinesterase is mediated through binding to the enzyme’s active site, preventing the breakdown of acetylcholine. This interaction is facilitated by the compound’s azido group, which forms stable complexes with the enzyme.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s structural uniqueness lies in its 2-methylindole core, which distinguishes it from simpler aryl- or alkyl-substituted α-azido ketones. Key comparisons include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone Indole 2-methyl, 3-azidoacetyl C₁₁H₁₀N₄O 214.23 Enzyme inhibition, indole NH hydrogen bonding
2-Azido-1-(4-methylphenyl)ethanone Phenyl 4-methyl, α-azidoacetyl C₉H₉N₃O 175.19 Linear azide (N-N-N angle: 170.84°), C–H···O crystal packing
2-Azido-1-(4-methoxyphenyl)ethanone Phenyl 4-methoxy, α-azidoacetyl C₉H₉N₃O₂ 191.19 Biotransformed to (R)-β-azidophenylethanol (>99% ee) by fungi
2-Azido-1-(4-bromophenyl)ethanone Phenyl 4-bromo, α-azidoacetyl C₈H₆BrN₃O 240.06 Higher melting point (85–86°C) due to bromine

Key Observations :

  • The indole NH group in the target compound enables hydrogen bonding, influencing solubility and crystal packing.
  • Electron-donating groups (e.g., 4-methoxy) on phenyl rings enhance biotransformation efficiency in fungal reductions , while halogens (e.g., bromine) increase melting points and reactivity .

Comparison with Phenyl Analogues :

  • Phenyl-based α-azido ketones (e.g., 3b–3e in ) are synthesized using [hydroxy(tosyloxy)iodo]benzene (HTIB) or iodosobenzene/p-TsOH with NaN₃. These methods achieve yields >75% .
  • Indole derivatives require milder conditions due to the sensitivity of the indole NH group to strong acids/bases.

Physical Properties

Compound Name Melting Point (°C) IR (Nujol, cm⁻¹) ¹H-NMR (δ, CDCl₃)
This compound Not reported ~2100 (N₃), ~1690 (C=O) 4.51 (s, CH₂), 7.2–7.8 (indole H)
2-Azido-1-(4-methylphenyl)ethanone 56–57 2105, 1692 4.41 (s, CH₂), 7.6–7.8 (Ar-H)
2-Azido-1-(4-methoxyphenyl)ethanone 67–68 2105, 1692 3.89 (s, OCH₃), 6.96–7.89 (Ar-H)

Trends :

  • Indole derivatives often exhibit broader melting ranges due to varied crystal packing influenced by NH groups.
  • Electron-withdrawing substituents (e.g., Br, Cl) increase melting points via stronger intermolecular forces .

Mechanistic Insights :

  • The indole scaffold enhances binding to AChE/GST active sites via π-π stacking and hydrogen bonding.
  • The azide group may interact with enzyme residues through dipole interactions, improving inhibition .

Biological Activity

2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone is a compound that has garnered attention due to its unique structural features, including an azido group and an indole moiety. This compound exhibits significant biological activity, particularly in enzyme inhibition, which makes it a candidate for various applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_8N4_4O, with a molecular weight of approximately 200.201 g/mol. The presence of the azido group contributes to its reactivity, and the indole structure is known for its biological significance.

Enzyme Inhibition

This compound has been identified as an effective inhibitor of several enzymes, notably acetylcholinesterase (AChE) and glutathione S-transferase (GST).

  • Acetylcholinesterase (AChE) : This enzyme plays a crucial role in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
  • Glutathione S-transferase (GST) : GST enzymes are involved in detoxification processes. Inhibition of GST can enhance the efficacy of certain chemotherapeutic agents by preventing drug resistance.

The compound has shown moderate to good inhibitory activities against these enzymes, with specific Ki values indicating its potency as an inhibitor .

Enzyme Inhibition Type Ki Value
AChECompetitiveLow Ki value indicating strong inhibition
GSTCompetitiveModerate Ki value indicating effective inhibition

The mechanism by which this compound exerts its biological effects involves binding to the active sites of target enzymes. This interaction leads to enzyme inhibition, affecting cellular processes such as apoptosis and signaling pathways.

Studies have indicated that this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Study on AChE Inhibition

In a laboratory study, various analogs of this compound were synthesized and evaluated for their inhibitory effects on AChE. The results showed that certain modifications to the indole structure enhanced inhibitory potency, with binding energies ranging from -9.3 to -6.0 kcal/mol for different analogs .

Research on GST Inhibition

Another study focused on the effects of this compound on GST activity. The findings revealed that this compound effectively reduced GST activity in vitro, suggesting potential applications in cancer therapy where GST inhibition could enhance treatment efficacy .

Stability and Dosage Effects

The stability of this compound under laboratory conditions has been assessed. It is relatively stable but can degrade when exposed to light and heat over time. Dosage studies in animal models indicate that lower doses exhibit therapeutic effects while higher doses may lead to cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone
Reactant of Route 2
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone

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